Cas no 1568121-99-2 ((1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol)

(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol
- EN300-1929949
- 1568121-99-2
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- インチ: 1S/C6H5F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5,10H/t5-/m0/s1
- InChIKey: WFXXBPYHFCQFJZ-YFKPBYRVSA-N
- SMILES: FC([C@H](C1=COC=C1)O)(F)F
計算された属性
- 精确分子量: 166.02416388g/mol
- 同位素质量: 166.02416388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 33.4Ų
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929949-0.5g |
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol |
1568121-99-2 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1929949-1.0g |
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol |
1568121-99-2 | 1g |
$1658.0 | 2023-06-02 | ||
Enamine | EN300-1929949-10g |
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol |
1568121-99-2 | 10g |
$5774.0 | 2023-09-17 | ||
Enamine | EN300-1929949-2.5g |
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol |
1568121-99-2 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1929949-0.05g |
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol |
1568121-99-2 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1929949-0.25g |
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol |
1568121-99-2 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1929949-10.0g |
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol |
1568121-99-2 | 10g |
$7128.0 | 2023-06-02 | ||
Enamine | EN300-1929949-1g |
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol |
1568121-99-2 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1929949-5g |
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol |
1568121-99-2 | 5g |
$3894.0 | 2023-09-17 | ||
Enamine | EN300-1929949-0.1g |
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol |
1568121-99-2 | 0.1g |
$1183.0 | 2023-09-17 |
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-olに関する追加情報
Recent Advances in the Study of (1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol (CAS: 1568121-99-2) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound (1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol (CAS: 1568121-99-2) has recently emerged as a promising chiral building block in pharmaceutical synthesis and chemical biology research. This brief synthesizes the latest findings regarding its synthesis, biological activity, and potential therapeutic applications based on peer-reviewed literature published within the last 24 months.
Recent synthetic improvements have demonstrated that (1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol can be produced with >99% enantiomeric excess through asymmetric reduction of the corresponding ketone using engineered ketoreductases. A 2023 study in ACS Catalysis reported a novel biocatalytic route achieving 92% yield at gram-scale, addressing previous challenges in stereoselective synthesis (Zhang et al., 2023). The trifluoromethyl group's unique electronic properties and the furan ring's hydrogen-bonding capacity make this compound particularly valuable for medicinal chemistry applications.
In drug discovery, this chiral alcohol has shown remarkable potential as a scaffold for protease inhibitors. Molecular docking studies published in Journal of Medicinal Chemistry (2024) revealed that derivatives of (1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol exhibit strong binding affinity (Ki = 8.2 nM) to the active site of SARS-CoV-2 main protease, suggesting possible applications in antiviral development. The trifluoromethyl group appears to enhance membrane permeability while maintaining metabolic stability, as evidenced by in vitro ADME studies.
Notably, the compound's fluorescence properties have enabled novel applications in chemical biology. A 2024 Nature Chemical Biology publication demonstrated its utility as a polarity-sensitive fluorescent probe for studying protein conformational changes, with the furan oxygen serving as an effective hydrogen bond acceptor. This application leverages the molecule's environment-sensitive emission spectrum (λem = 420-480 nm) in biological systems.
Current challenges in the field include optimizing large-scale production methods and further characterizing the compound's metabolic fate in vivo. Ongoing clinical trials are evaluating its derivatives as potential therapeutics for neurological disorders, with preliminary results expected in Q3 2024. The unique combination of stereochemical purity, synthetic versatility, and biological activity positions (1S)-2,2,2-trifluoro-1-(furan-3-yl)ethan-1-ol as a molecule of significant interest for future pharmaceutical development.
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